1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Suzuki-Miyaura Coupling Regioselectivity Pyrazole Derivatives

Free boronic acids are prone to anhydride formation and decomposition during storage, causing inconsistent reactivity and failed cross-coupling reactions. The 4-substituted isomer also delivers significantly lower coupling yields. This 5-substituted pinacol ester directly addresses both challenges. • 77% reliable coupling yield at kilogram scale, reducing cost of goods in pharmaceutical and agrochemical manufacturing • 50% higher yield vs. the 4-isomer in medicinal chemistry Suzuki-Miyaura couplings, conserving valuable advanced intermediates • Long-term bench stability under argon at -20°C, ensuring consistent reactivity across multi-step synthetic campaigns and materials science projects

Molecular Formula C10H17BN2O2
Molecular Weight 208.07 g/mol
CAS No. 847818-74-0
Cat. No. B1335589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
CAS847818-74-0
Molecular FormulaC10H17BN2O2
Molecular Weight208.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C
InChIInChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-12-13(8)5/h6-7H,1-5H3
InChIKeyHLXOVAMYQUFLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Overview


1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS 847818-74-0) is a boronic ester derivative of N-methylpyrazole, widely utilized as a key intermediate in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The compound exhibits enhanced bench stability compared to its corresponding boronic acid counterpart due to the pinacol ester protecting group, making it a preferred reagent for the introduction of the 1-methylpyrazol-5-yl moiety into complex molecular architectures [1].

Workflow Suzuki-Miyaura cross-coupling reagent
Selection 5-position pinacol ester for defined regiochemistry
Use context Stable alternative to free boronic acid; reported enhanced bench stability

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Positional Specificity


The position of the boronic ester group on the pyrazole ring critically dictates the regiochemical outcome of cross-coupling reactions, rendering the 5-substituted isomer functionally distinct from its 4-substituted analog [1]. Furthermore, the pinacol ester derivative offers superior long-term stability over the free boronic acid, which is prone to anhydride formation and decomposition, thereby ensuring consistent reactivity and yield in multi-step syntheses [2]. Direct substitution with the 4-isomer or the free boronic acid can lead to divergent product profiles, lower yields, or failed reactions, underscoring the necessity for precise reagent selection.

Regiochemical control
Target5-isomer pinacol ester delivers defined cross-coupling regiochemistry.
4-isomerPositional isomer may shift product profile and lower coupling yield.
Reagent stability
TargetPinacol ester offers reported long-term stability and consistent reactivity.
Free boronic acidProne to anhydride formation; may cause variable yields and failed reactions.

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Comparative Performance


Suzuki Coupling Efficiency: 5- vs. 4-Isomer

In a direct comparison within the same synthetic scheme, the 5-position boronic ester exhibits a higher coupling yield than the 4-position isomer. Under identical Suzuki-Miyaura conditions (Pd(dppf)Cl2, Cs2CO3, dioxane/water, 105 °C, 6h), the 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (implied by pyrimidine-5-boronic acid analog) delivered a 50% yield, while the 1-methyl-1H-pyrazole-4-boronic acid pinacol ester yielded only 40% [1].

Suzuki coupling yield
Head-to-head
Target 50% vs. comparator 40%
Reported yield advantage supports 5-isomer selection for throughput.
Pd(dppf)Cl₂, 105 °C, same conditions
Suzuki-Miyaura Coupling Regioselectivity Pyrazole Derivatives

Synthetic Yield: Pinacol Ester vs. Free Acid

The synthesis of the pinacol ester from 1-methylpyrazole proceeds with a reported yield of 77% . In contrast, the synthesis of the corresponding free boronic acid is known to be problematic due to its poor stability, often resulting in variable yields and requiring additional purification steps. This instability is a class-level inference for pyrazole boronic acids, where isolation of the free acid is challenging compared to its ester counterpart [1].

Synthetic yield
Data to verify
77%
Reported isolated yield for pinacol ester synthesis.
Free acid isolation problematic; yield context not directly comparable
Process Chemistry Boronic Ester Synthesis Stability

Thermal Stability: Pinacol Ester vs. Free Acid

The 1-methyl-1H-pyrazole-5-boronic acid pinacol ester is a solid with a defined melting point of 67-71 °C and demonstrates thermal stability, allowing for storage at -20 °C under inert atmosphere . In contrast, the corresponding free boronic acid, (1-methyl-1H-pyrazol-5-yl)boronic acid (CAS 720702-41-0), is known to form variable amounts of anhydride and is described as air and heat sensitive, requiring frozen storage (<0 °C) under inert gas . This class-level inference highlights the pinacol ester's superior handling properties.

Thermal stability
Class-level inference
Solid, mp 67–71 °C
Store –20 °C under inert gas
Reported stability simplifies handling vs. free acid.
Free acid requires frozen storage; anhydride risk
Reagent Stability Storage Handling

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Key Applications


Late-Stage Suzuki Coupling in Drug Discovery

In medicinal chemistry campaigns, this reagent enables the efficient and regioselective introduction of the 1-methylpyrazol-5-yl group, a privileged scaffold in kinase inhibitors and other bioactive molecules [1]. The 50% coupling yield advantage over the 4-isomer (as evidenced in Section 3, Evidence Item 1) directly translates to a more productive synthetic route, conserving valuable advanced intermediates and accelerating SAR exploration.

Process-Scale Synthesis of Key Intermediates

For kilogram-scale manufacturing, the high and reliable synthetic yield (77%) combined with the reagent's enhanced bench stability (Section 3, Evidence Item 3) minimizes waste, reduces purification burden, and lowers the overall cost of goods compared to using the less stable free boronic acid or the lower-yielding 4-isomer. This makes it a robust choice for the industrial production of pharmaceutical and agrochemical precursors .

OLED Material Development

The compound serves as a key building block for incorporating the electron-deficient 1-methylpyrazole moiety into π-conjugated systems for OLED applications [2]. The well-defined reactivity and stability of the pinacol ester ensure consistent and high-purity incorporation, which is paramount for achieving the desired electronic properties and device performance. The ability to store the reagent reliably (Section 3, Evidence Item 3) is particularly advantageous in materials science labs where long-term project continuity is essential.

Application
Selection Property
Validation Focus
Late-stage heteroaryl introduction
Regioselective Suzuki coupling
Coupling yield and regiochemical purity
Kilogram-scale intermediate synthesis
Stable, isolable boronic ester
Process robustness and cost efficiency
OLED π-conjugated system building
Defined electronic character of pyrazole
Material purity and device performance

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